molecular formula C8H4F3IO2 B3031193 3-Iodo-4-(trifluoromethoxy)benzaldehyde CAS No. 188725-98-6

3-Iodo-4-(trifluoromethoxy)benzaldehyde

Cat. No.: B3031193
CAS No.: 188725-98-6
M. Wt: 316.02 g/mol
InChI Key: NCJWPSOBHRFXEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Iodo-4-(trifluoromethoxy)benzaldehyde is a halogenated benzaldehyde derivative featuring an iodine atom at the 3-position and a trifluoromethoxy (-OCF₃) group at the 4-position of the aromatic ring. This compound combines the electron-withdrawing effects of the trifluoromethoxy group with the steric and electronic influence of iodine, making it a unique candidate for applications in medicinal chemistry, agrochemicals, and materials science. The trifluoromethoxy group enhances metabolic stability and lipophilicity, while the iodine atom provides a reactive site for cross-coupling reactions, such as Suzuki or Ullmann couplings .

Properties

IUPAC Name

3-iodo-4-(trifluoromethoxy)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3IO2/c9-8(10,11)14-7-2-1-5(4-13)3-6(7)12/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCJWPSOBHRFXEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)I)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90592904
Record name 3-Iodo-4-(trifluoromethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90592904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188725-98-6
Record name 3-Iodo-4-(trifluoromethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90592904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-4-(trifluoromethoxy)benzaldehyde typically involves the iodination of 4-(trifluoromethoxy)benzaldehyde. One common method is the electrophilic aromatic substitution reaction where iodine is introduced to the aromatic ring. The reaction can be carried out using iodine (I2) and an oxidizing agent such as nitric acid (HNO3) or hydrogen peroxide (H2O2) under acidic conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

3-Iodo-4-(trifluoromethoxy)benzaldehyde undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction Reactions: The aldehyde group can be reduced to form alcohols.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Iodo-4-(trifluoromethoxy)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Iodo-4-(trifluoromethoxy)benzaldehyde involves its interaction with various molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to specific proteins or enzymes. These interactions can modulate biological pathways and exert therapeutic effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents (Position) Molecular Formula Key Features
This compound Iodo (3), -OCF₃ (4) C₈H₄F₃IO₂ High MW, strong EWG, reactive iodine
4-(Trifluoromethoxy)benzaldehyde -OCF₃ (4) C₈H₅F₃O₂ Parent compound, lacks iodine
3-Chloro-4-(trifluoromethoxy)benzaldehyde Chloro (3), -OCF₃ (4) C₈H₄ClF₃O₂ Smaller halogen, higher electronegativity
3-Iodo-4-methoxybenzaldehyde Iodo (3), -OCH₃ (4) C₈H₇IO₂ Methoxy (EDG) vs. -OCF₃ (EWG)
3-Fluoro-4-methoxybenzaldehyde Fluoro (3), -OCH₃ (4) C₈H₇FO₂ Fluoro (EWG), smaller substituent
3-(Trifluoromethyl)benzaldehyde -CF₃ (3) C₈H₅F₃O Direct -CF₃ substitution (strong EWG)

Electronic and Steric Effects

  • Trifluoromethoxy (-OCF₃) vs. Methoxy (-OCH₃): The trifluoromethoxy group is a stronger electron-withdrawing group (EWG) due to the inductive effects of fluorine, deactivating the aromatic ring and directing electrophilic substitution to specific positions. In contrast, methoxy is an electron-donating group (EDG), activating the ring .
  • Iodo vs. Chloro and fluoro, being smaller, offer higher electronegativity and faster substitution rates .

Physicochemical Properties

  • Molecular Weight (MW): this compound (MW: 316.02 g/mol) has a significantly higher MW than its chloro (MW: 232.56 g/mol) or methoxy (MW: 262.04 g/mol) analogs, impacting solubility and crystallization behavior.
  • Boiling/Melting Points: While specific data are unavailable, iodine’s polarizability and -OCF₃’s hydrophobicity suggest higher melting points compared to fluoro or methoxy derivatives.

Role of Fluorine and Iodo Substituents

  • Trifluoromethoxy Group: Enhances resistance to oxidative degradation and improves membrane permeability, critical for CNS-targeting pharmaceuticals .
  • Iodo Substituent: Serves as a synthetic handle for radioisotope labeling (e.g., in PET imaging) or further functionalization via halogen exchange reactions .

Biological Activity

3-Iodo-4-(trifluoromethoxy)benzaldehyde (CAS No. 188725-98-6) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a benzaldehyde group with an iodine atom and a trifluoromethoxy group attached, which significantly influences its chemical behavior and biological interactions. The trifluoromethoxy group enhances lipophilicity and metabolic stability, potentially improving the compound's pharmacokinetic profile.

Target Enzymes

Research indicates that this compound may interact with various enzymes, particularly those involved in metabolic pathways. The presence of the trifluoromethoxy group can enhance binding affinity to target proteins, which is crucial for its biological activity.

Biochemical Pathways

The compound has shown potential in inhibiting enzymes related to oxidative stress and inflammation. For instance, it may inhibit nitric oxide (NO) production in inflammatory models, thereby reducing oxidative damage in cells .

Antimicrobial Properties

Studies have indicated that this compound exhibits antimicrobial activity against several pathogens. Its mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic processes.

Anticancer Activity

Recent research highlights the compound's potential as an anticancer agent. It has been shown to induce apoptosis in cancer cell lines through the activation of caspases and modulation of the mitochondrial pathway.

Case Studies

  • Tyrosinase Inhibition :
    A study explored the inhibitory effects of various fluorinated compounds on mushroom tyrosinase, an enzyme involved in melanin production. This compound was assessed for its ability to inhibit this enzyme, demonstrating promising results with an IC50 value indicating effective inhibition .
  • Inflammation Models :
    In a model of oxidative stress, the compound was tested for its ability to reduce reactive oxygen species (ROS) accumulation. Results showed that it significantly lowered ROS levels and improved cell viability under stress conditions .

Research Findings

Study Biological Activity Findings
Tyrosinase InhibitionIC50 value indicating effective inhibition
Antioxidant ActivityReduced ROS levels in oxidative stress models
Anticancer ActivityInduced apoptosis in cancer cell lines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Iodo-4-(trifluoromethoxy)benzaldehyde
Reactant of Route 2
Reactant of Route 2
3-Iodo-4-(trifluoromethoxy)benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.